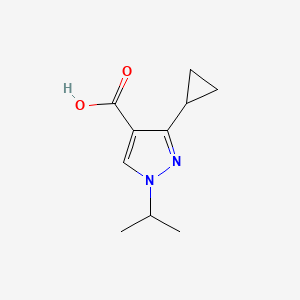
3-Cyclopropyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves several steps, which may vary depending on the specific synthetic route. Researchers have reported various methods for its preparation, including cyclization reactions, condensation reactions, and functional group transformations. Further details on the synthetic pathways can be found in relevant literature .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of 1,3,5-trisubstituted pyrazoles from 1-cyanocyclopropane-1-carboxylates with arylhydrazines under Brönsted acid mediation demonstrates the utility of cyclopropyl and pyrazole derivatives in constructing structurally diverse heterocyclic frameworks. This method highlights the potential of cyclopropyl-containing pyrazole derivatives in generating compounds with significant structural variety, essential for various biochemical applications (Xue et al., 2016).
Cyclization Reactions
Cyclopropylideneacetic acids and esters undergo novel CuX(2)-mediated cyclization reactions, yielding 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones. These reactions demonstrate the cyclopropyl group's reactivity in constructing complex cyclic structures, further expanding the chemical repertoire of pyrazole derivatives in synthesizing important cyclic compounds (Huang & Zhou, 2002).
Antimicrobial Activity
The synthesis and characterization of novel chitosan Schiff bases derived from heteroaryl pyrazole derivatives reveal their antimicrobial activity against a range of bacteria and fungi. This application underscores the importance of functionalized cyclopropyl-pyrazole derivatives in developing new antimicrobial agents, highlighting their potential role in addressing antimicrobial resistance (Hamed et al., 2020).
Organometallic Complexes as Anticancer Agents
Organometallic complexes featuring 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, akin to the core structure of the subject compound, exhibit potential as anticancer agents. Their synthesis and structural characterization contribute to the understanding of metal coordination chemistry and its implications in designing drugs with specific biological activities (Stepanenko et al., 2011).
Properties
IUPAC Name |
3-cyclopropyl-1-propan-2-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)12-5-8(10(13)14)9(11-12)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZQERNZMVOHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2964260.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2964261.png)
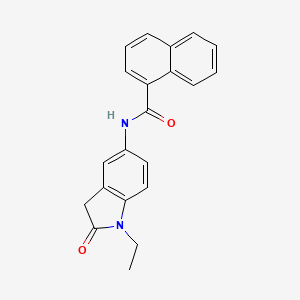
![6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2964265.png)
![2,5-dimethyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2964268.png)
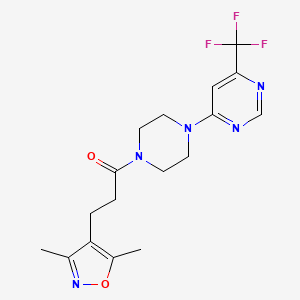
![N-[1,3-benzodioxol-5-yl-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide](/img/structure/B2964271.png)
![benzyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2964272.png)
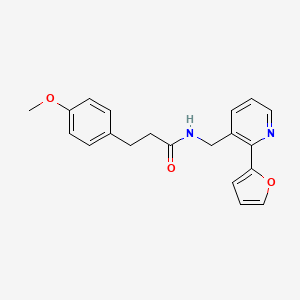
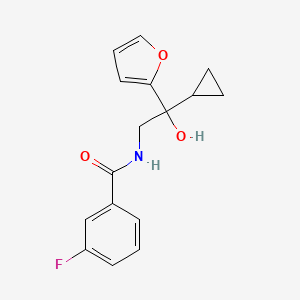

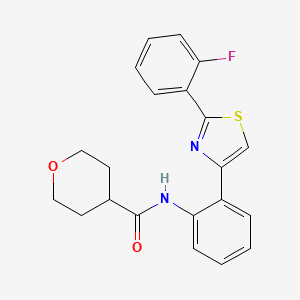
![N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2964282.png)

